molecular formula C30H44N2O B13997313 (4e)-2-[(4-Cyclohexylbutyl)amino]-4-[(4-cyclohexylbutyl)imino]naphthalen-1(4h)-one CAS No. 25849-97-2

(4e)-2-[(4-Cyclohexylbutyl)amino]-4-[(4-cyclohexylbutyl)imino]naphthalen-1(4h)-one

Cat. No.: B13997313
CAS No.: 25849-97-2
M. Wt: 448.7 g/mol
InChI Key: GUFBZRIJGYVCBF-UHFFFAOYSA-N
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Description

(4e)-2-[(4-Cyclohexylbutyl)amino]-4-[(4-cyclohexylbutyl)imino]naphthalen-1(4h)-one is an organic compound that belongs to the class of naphthalenones This compound features a naphthalene core substituted with cyclohexylbutyl groups and amino and imino functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4e)-2-[(4-Cyclohexylbutyl)amino]-4-[(4-cyclohexylbutyl)imino]naphthalen-1(4h)-one can be achieved through a multi-step process:

    Formation of the Naphthalenone Core: The naphthalenone core can be synthesized via Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride.

    Introduction of Cyclohexylbutyl Groups: The cyclohexylbutyl groups can be introduced through alkylation reactions using cyclohexylbutyl halides in the presence of a strong base.

    Amino and Imino Functionalization: The amino and imino groups can be introduced through reductive amination reactions using suitable amines and reducing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and imino functionalities, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the imino group can yield the corresponding amine.

    Substitution: The naphthalenone core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted naphthalenones depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science:

Biology

    Medicinal Chemistry: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Polymer Science: Used as a monomer or additive in the synthesis of advanced polymers with unique properties.

Mechanism of Action

The mechanism of action of (4e)-2-[(4-Cyclohexylbutyl)amino]-4-[(4-cyclohexylbutyl)imino]naphthalen-1(4h)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (4e)-2-[(4-Cyclohexylbutyl)amino]-4-[(4-cyclohexylbutyl)imino]naphthalen-1(4h)-one analogs: Compounds with similar structures but different substituents on the naphthalene core.

    Naphthalenone derivatives: Compounds with various functional groups attached to the naphthalene core.

Uniqueness

The unique combination of cyclohexylbutyl groups and amino and imino functionalities in this compound distinguishes it from other naphthalenone derivatives. This unique structure may confer specific properties, such as enhanced binding affinity to biological targets or improved material properties in industrial applications.

Properties

CAS No.

25849-97-2

Molecular Formula

C30H44N2O

Molecular Weight

448.7 g/mol

IUPAC Name

2-(4-cyclohexylbutylamino)-4-(4-cyclohexylbutylimino)naphthalen-1-one

InChI

InChI=1S/C30H44N2O/c33-30-27-20-8-7-19-26(27)28(31-21-11-9-17-24-13-3-1-4-14-24)23-29(30)32-22-12-10-18-25-15-5-2-6-16-25/h7-8,19-20,23-25,32H,1-6,9-18,21-22H2

InChI Key

GUFBZRIJGYVCBF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCCNC2=CC(=NCCCCC3CCCCC3)C4=CC=CC=C4C2=O

Origin of Product

United States

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